molecular formula C19H16N2O4 B606593 CeMMEC13 CAS No. 1790895-25-8

CeMMEC13

Katalognummer B606593
CAS-Nummer: 1790895-25-8
Molekulargewicht: 336.35
InChI-Schlüssel: NXKBPGZQDHACPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (IC50 = 2.1 µM) . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of CeMMEC13 is C19H16N2O4 . Its molecular weight is 336.34 . The structure includes an isoquinolinone core .


Physical And Chemical Properties Analysis

CeMMEC13 has a molecular weight of 336.34 and a molecular formula of C19H16N2O4 . It is insoluble in water . The compound is stable if stored as directed .

Wissenschaftliche Forschungsanwendungen

Inhibition of TAF1’s Second Bromodomain

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (Transcription Initiation Factor TFIID subunit 1). It has an IC50 value of 2.1 µM, indicating its potent inhibitory effect .

Minimal Inhibition of Other Bromodomains

CeMMEC13 exhibits minimal inhibition of other bromodomains such as BRD4 (Bromodomain-containing protein 4), BRD9 (Bromodomain-containing protein 9), CREBBP (CREB-binding protein), and EP300 (Histone acetyltransferase p300) .

Synergistic Effect with BRD4 Inhibitor

CeMMEC13 was found to synergize with BRD4 inhibitor (S)-JQ1. This combination was effective in arresting the proliferation of leukemia cell line THP1 and lung adenocarcinoma cell line H23 .

Potential Application in Cancer Treatment

Given its ability to inhibit TAF1 and synergize with BRD4 inhibitors to arrest cancer cell proliferation, CeMMEC13 has potential applications in cancer treatment .

Role in DNA/RNA Synthesis

CeMMEC13 is also categorized as a DNA/RNA Synthesis inhibitor . This suggests that it may have applications in regulating DNA/RNA synthesis, which is crucial in cell replication and gene expression.

Potential Use in Preventing Cancer Metastasis

As the SOC (Store-operated calcium entry) is considered to be the primary Ca2+ entry mechanism in most cancer types, there is a high interest in the development of selective SOC entry blockers to prevent cancer metastasis . Given its role as a DNA/RNA Synthesis inhibitor, CeMMEC13 might have potential in this area.

Wirkmechanismus

Target of Action

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (Transcription initiation factor TFIID subunit 1) . TAF1 is a part of the transcription factor IID (TFIID) complex, which is integral to the regulation of gene expression. By inhibiting TAF1, CeMMEC13 can influence the transcriptional activity of numerous genes.

Mode of Action

CeMMEC13 interacts with the second bromodomain of TAF1, inhibiting its function. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key process in the regulation of gene transcription . By inhibiting this interaction, CeMMEC13 can alter the transcriptional activity of TAF1.

Biochemical Pathways

The primary pathway affected by CeMMEC13 is the gene transcription pathway . TAF1, the target of CeMMEC13, is a component of the TFIID complex, which is crucial for the initiation of transcription in cells . By inhibiting TAF1, CeMMEC13 can influence the transcription of numerous genes, potentially leading to downstream effects on cellular function and behavior.

Pharmacokinetics

Like many small molecule inhibitors, factors such as solubility, stability, and bioavailability are critical for its effectiveness .

Result of Action

CeMMEC13 has been shown to reduce the viability of certain cell lines when used in combination with other compounds. For example, it has been reported that CeMMEC13, in combination with (S)-JQ1, increases RFP expression in REDS3 cells and is effective in reducing the viability of H23 and THP1 cells .

Safety and Hazards

CeMMEC13 is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBPGZQDHACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CeMMEC13

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.